(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA

VHL E3 ligase PROTAC Binding affinity

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA (CAS 2417370-89-7) is a pre‑assembled VHL E3 ligase ligand‑linker conjugate designed for rapid integration into PROTAC degrader workflows. It combines the well‑characterized (S,R,S)-AHPC VHL ligand (derived from VH032, Kd = 185 nM for VHL) with a C10‑alkyl linker that terminates in a free amine and a glutathione‑cleavable methanesulfonothioate group.

Molecular Formula C41H62F3N5O10S3
Molecular Weight 938.2 g/mol
Cat. No. B12393942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA
Molecular FormulaC41H62F3N5O10S3
Molecular Weight938.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C39H61N5O8S3.C2HF3O2/c1-26-34(53-25-42-26)30-19-17-29(18-20-30)23-41-36(46)32-22-31(52-38(48)51-27(2)28(3)54-55(7,49)50)24-44(32)37(47)35(39(4,5)6)43-33(45)16-14-12-10-8-9-11-13-15-21-40;3-2(4,5)1(6)7/h17-20,25,27-28,31-32,35H,8-16,21-24,40H2,1-7H3,(H,41,46)(H,43,45);(H,6,7)/t27?,28?,31-,32+,35-;/m1./s1
InChIKeyYBJISNARARRCQK-STMTXMOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA: VHL‑Based PROTAC Building Block with a Cleavable Linker


(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA (CAS 2417370-89-7) is a pre‑assembled VHL E3 ligase ligand‑linker conjugate designed for rapid integration into PROTAC degrader workflows . It combines the well‑characterized (S,R,S)-AHPC VHL ligand (derived from VH032, Kd = 185 nM for VHL) with a C10‑alkyl linker that terminates in a free amine and a glutathione‑cleavable methanesulfonothioate group . The compound is supplied as a TFA salt, ensuring high aqueous solubility for conjugation reactions .

VHL-based PROTAC assembly
Conjugate (S,R,S)-AHPC ligand with C10 alkyl amine linker for E3 ligase recruiting element
MTS handle for cysteine-selective conjugation
Methanethiosulfonate enables thiol-specific disulfide bond formation with antibodies or probes
Terminal amine for further derivatization
Primary amine supports amide coupling to payloads or solid supports after conjugation

Why Linker Composition and Cleavability Prevent Simple Substitution of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA


Even subtle variations in PROTAC linker length, polarity, or cleavability can drastically alter ternary complex formation, cellular permeability, and degradation efficiency . This compound differs from generic VHL ligand‑linker conjugates in two critical aspects: (1) the C10 alkyl chain provides a specific spatial separation that may favor productive E3‑target engagement in certain PROTAC designs, and (2) the methanesulfonothioate group introduces glutathione‑dependent cleavability—a feature absent in most commercial VHL‑based building blocks . Replacing it with a simple C10‑NH2 or PEG‑NH2 analog without the cleavable moiety would alter both the intracellular release profile and the linker's physicochemical properties, potentially invalidating previously optimized PROTAC SAR data [1].

  • Linker stereochemistry shifts degradation outcome
    The (R)-3-methylbutanyl configuration influences ternary complex formation; isobutyl or other stereoisomers may not reproduce degradation endpoints.
  • Alkyl linker composition vs. PEG3 alters conjugate potency
    Replacing the C10 alkyl chain with a PEG3 linker can reduce intracellular degradation efficiency; linker-dependent performance may not transfer.
  • MTS electrophile vs. amine terminus changes conjugation chemistry
    The MTS group enables selective cysteine disulfide exchange; non-MTS analogs require amine-reactive chemistry that may lack selectivity and mild conditions.

Quantitative Differentiation of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA from Closest Analogs


VHL Binding Affinity: Maintaining the Gold‑Standard VH032 Kd

The (S,R,S)-AHPC ligand within this conjugate retains the binding characteristics of the parent VH032 ligand, which binds VHL with a Kd of 185 nM . This is equivalent to the binding affinity of the widely used VH032‑based PROTAC building blocks and is significantly tighter than many alternative E3 ligase ligands (e.g., CRBN ligands such as thalidomide, which exhibit IC50 values in the low micromolar range for cereblon) [1]. While not a head‑to‑head comparison within the same study, the conserved Kd of 185 nM provides a benchmark that justifies the continued use of VHL‑recruiting PROTACs when high‑affinity E3 engagement is required.

Stereochemistry drives degradation potency
Head-to-head
1.7‑fold difference
DC₅₀ 0.23 vs 0.39 nM
Reported stereochemical influence on degradation endpoint; supports (R)-configuration selection for STEAP1-conjugate studies.
PC3 cells, STEAP1-antibody conjugate; Dragovich 2021
VHL E3 ligase PROTAC Binding affinity

Glutathione‑Cleavable Linker: Differentiated Intracellular Release vs. Non‑Cleavable C10‑NH2 Analogs

The methanesulfonothioate moiety is a known glutathione‑cleavable functional group, whereas the common analog (S,R,S)-AHPC‑C10‑NH2 lacks any cleavable element . Glutathione‑sensitive linkers exploit the elevated intracellular glutathione concentration (1‑10 mM) relative to plasma (~2‑20 µM) to trigger payload release specifically after cellular internalization . This cleavage mechanism is not available in non‑cleavable linkers, which require lysosomal degradation of the entire conjugate to release the active species. While direct comparative degradation data for this exact building block are not published, the class‑level advantage of glutathione‑cleavable linkers has been well documented in antibody‑drug conjugates, where they reduce systemic toxicity and improve therapeutic index .

C10 vs PEG3 linker impact
Head-to-head
3.7–20× improvement
STEAP1: 0.23 vs 0.86 nM, CLL1: 0.38 vs 7.6 nM
Reported linker-dependent degradation endpoint; C10 alkyl chain may support higher conjugate potency than PEG3.
PC3 cells, STEAP1/CLL1 antibodies; Dragovich 2021
Cleavable linker Glutathione PROTAC release

Linker Length Optimization: C10 Alkyl Chain Balances Lipophilicity and Solubility

The C10 alkyl linker provides a calculated lipophilicity (cLogP) intermediate between shorter alkyl (C2‑C6) and longer PEG‑based linkers . In the context of PROTAC design, linker length and composition profoundly influence ternary complex cooperativity and cellular permeability, as demonstrated by Chan et al. who observed that BET degraders with PEG linkers of 15‑22 atoms exhibited positive cooperativity, while shorter or longer linkers reduced degradation efficiency [1]. The C10 linker in this compound (approximately 15 atoms including the amine and ester connections) falls within the optimal range identified for VHL‑based PROTACs, whereas shorter C2 or C4 linkers often fail to achieve productive ternary complexes [1].

MTS electrophile specificity
Class-level
MTS: cysteine-selective disulfide, pH 7.0–7.5
Amine: requires activation, organic solvent
MTS handle defines conjugation strategy; non-MTS analog cannot replicate thiol-specific mild aqueous coupling.
Qualitative difference; conjugation conditions from Dragovich 2021 part 1
Linker length cLogP PROTAC optimization

Vendor Purity: 95.14% Guaranteed vs. Unspecified Purity in Alternative Sources

MedChemExpress supplies this compound with a certified purity of 95.14% . In contrast, several alternative vendors list the compound without disclosing a specific purity value or provide only a ≥95% range without batch‑specific certification . For PROTAC synthesis, where stoichiometry and purity of the building block directly affect yield and reproducibility, a precisely characterized lot is a tangible procurement differentiator.

tPSA and HBA comparison
Data to verify
Δ tPSA −28 Ų
Δ HBA −3 vs PEG3 analog
Reported lower polar surface area and HBA count; may correlate with passive permeability potential.
Calculated properties from vendor datasheets; confirm experimentally
Purity QC Procurement

Optimal Use Cases for (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA Based on Quantitative Differentiation


Conditional PROTAC Release Studies Requiring Glutathione‑Cleavable Linkers

This building block is uniquely suited for designing PROTACs that require intracellular, glutathione‑triggered release. The methanesulfonothioate moiety remains stable in circulation but is cleaved in the reducing environment of the cytosol, enabling conditional activation. This property is not available with non‑cleavable analogs such as (S,R,S)-AHPC‑C10‑NH2 .

VHL‑Based PROTAC Optimization Where C10 Linker Length Aligns with Published SAR

The C10 linker falls within the 15‑22 atom optimal range identified for VHL‑recruiting BET PROTACs, as reported by Chan et al. [1]. Researchers developing VHL‑based degraders for new targets can leverage this length as a validated starting point, reducing the need for extensive linker‑length screening.

High‑Affinity VHL Engagement in PROTAC Campaigns

With the (S,R,S)-AHPC ligand preserving the 185 nM Kd of VH032 for VHL, this building block ensures robust E3 ligase recruitment . This is critical for projects where ternary complex formation is the rate‑limiting step in degradation efficiency.

Quality‑Sensitive PROTAC Synthesis Requiring Precisely Characterized Building Blocks

For laboratories requiring batch‑to‑batch consistency, sourcing this compound with a certified purity of 95.14% (MedChemExpress HY-138551A) provides greater confidence in stoichiometric accuracy compared to vendors offering only a purity range .

Application
Selection Property
Validation Focus
STEAP1-directed antibody-PROTAC conjugate assembly
Stereodefined (R)-3-methylbutanyl-MTS handle
BRD4 degradation endpoint in STEAP1+ prostate cancer cell models
CLL1-targeted degrader conjugate design
C10 alkyl linker composition vs. PEG3
CLL1-dependent degradation endpoint comparison in PC3 cell models
SAR studies of linker stereochemistry
(R)- vs. isobutyl-MTS configuration
Ternary complex formation and degradation efficiency context
Cysteine-reactive chemoproteomic probe construction
MTS thiol-specific disulfide exchange
Covalent VHL-recruiting probe assembly and target engagement profiling
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